![molecular formula C16H10BrN3O B5550550 4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)
4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol
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Overview
Description
4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol is a heterocyclic compound that features a triazoloquinoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol typically involves the formation of the triazoloquinoline core followed by bromination and phenol substitution. One common synthetic route includes:
Formation of the Triazoloquinoline Core: This can be achieved by cyclization reactions involving appropriate precursors such as quinoline derivatives and triazole-forming agents under acidic or basic conditions.
Phenol Substitution: The final step involves the substitution of a phenol group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the compound can be substituted by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazoloquinoline derivatives.
Substitution: Formation of substituted triazoloquinoline derivatives with various functional groups.
Scientific Research Applications
4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol
- 4-fluoro-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol
- 4-iodo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol
Uniqueness
4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
4-bromo-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-11-6-7-14(21)12(9-11)16-19-18-15-8-5-10-3-1-2-4-13(10)20(15)16/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNMTZSUVDFUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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